

# Atrasentan in Diabetic Kidney Disease: A Comparative Meta-Analysis

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## Compound of Interest

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This guide provides a comprehensive meta-analysis of **Atrasentan** clinical trials in diabetic kidney disease (DKD), offering a comparative perspective against other therapeutic alternatives. The information is curated to support research, scientific evaluation, and drug development efforts in the field of nephrology.

## Abstract

**Atrasentan**, a selective endothelin A (ETA) receptor antagonist, has demonstrated a significant reduction in albuminuria and a delay in the progression of diabetic kidney disease. This guide synthesizes data from key clinical trials, including the pivotal SONAR study, to provide a detailed overview of **Atrasentan**'s efficacy and safety profile. We compare these findings with established and emerging treatments for DKD, such as SGLT2 inhibitors and non-steroidal mineralocorticoid receptor antagonists (MRAs), to contextualize **Atrasentan**'s potential role in the therapeutic landscape. Detailed experimental protocols and signaling pathways are provided to facilitate a deeper understanding of the underlying science.

## Comparative Efficacy and Safety of Atrasentan

**Atrasentan** has been evaluated in multiple clinical trials, with the "Study of Diabetic Nephropathy with **Atrasentan**" (SONAR) being the largest and most significant.<sup>[1][2]</sup> The primary focus of these trials has been to assess the impact of **Atrasentan** on renal outcomes in patients with type 2 diabetes and chronic kidney disease (CKD).

Key Clinical Trial Data: Atrasentan

The following tables summarize the quantitative data from key **Atrasentan** trials. The SONAR trial utilized an enrichment design where patients who showed an initial positive response to **Atrasentan** (responders) were then randomized to receive the drug or a placebo.[\[1\]](#)[\[3\]](#)

Table 1: Renal Outcomes in **Atrasentan** Trials

Trial/Analysis	Patient Population	Treatment Group	Placebo Group	Hazard Ratio (95% CI)	p-value	Citation
SONAR (Responders)	T2D, CKD G2-G4, macroalbuminuria	79/1325 (6.0%)	105/1323 (7.9%)	0.65 (0.49–0.88)	0.0047	<a href="#">[1]</a>
Primary Composite Renal Endpoint (Doubling of Serum Creatinine or ESRD)						
Meta-analysis (4 RCTs)	Diabetic Nephropathy	Lower UACR vs. Control	-	SMD: -222.47 (-367.57, -77.38)	< 0.01	<a href="#">[3]</a> <a href="#">[4]</a>
Urinary Albumin-to-Creatinine Ratio (UACR)						

Table 2: Cardiovascular and Safety Outcomes in **Atrasentan** Trials

Trial/Analysis	Outcome	Treatment Group	Placebo Group	Hazard Ratio / Odds Ratio (95% CI)	p-value	Citation
SONAR (Responders)	Hospital admission for heart failure	47/1325 (3.5%)	34/1323 (2.6%)	1.33 (0.85–2.07)	0.208	[1]
Death	58/1325 (4.4%)	52/1323 (3.9%)	1.09 (0.75–1.59)	0.65	[1]	
Meta-analysis (4 RCTs)	Cardiovascular Disease Prevalence	-	-	OR: 0.83 (0.73, 0.95)	< 0.01	[3][4]
Adverse Reactions	-	-	OR: 1.00 (1.00, 1.20)	0.051	[5]	

## Comparison with Other Therapeutic Agents

While direct head-to-head meta-analyses are limited, a comparison can be drawn from the results of major clinical trials of other drug classes used in diabetic kidney disease.

Table 3: Comparative Efficacy of Different Drug Classes in Diabetic Kidney Disease

Drug Class	Key Trial(s)	Primary Renal Outcome	Hazard Ratio (95% CI) vs. Placebo	Key Cardiovascular Outcome	Hazard Ratio (95% CI) vs. Placebo	Citation
Endothelin Receptor Antagonist (Atrasentan)	SONAR	Doubling of serum creatinine or ESRD	0.65 (0.49–0.88)	CV death, non-fatal MI, non-fatal stroke	Not significantly reduced	<a href="#">[1]</a> <a href="#">[6]</a>
SGLT2 Inhibitors	CREDENCE (Canagliflozin)	Composite of ESRD, doubling of serum creatinine, or renal/CV death	0.70 (0.59–0.82)	CV death, MI, or stroke	0.80 (0.67–0.95)	<a href="#">[7]</a>
Non-steroidal MRA (Finerenone)	FIDELIO-DKD	Composite of kidney failure, sustained $\geq 40\%$ eGFR decrease, or renal death	0.82 (0.73–0.93)	Composite of CV death, non-fatal MI, non-fatal stroke, or HHF	0.86 (0.75–0.99)	<a href="#">[8]</a> <a href="#">[9]</a>

## Experimental Protocols

### SONAR Trial Methodology

The "Study of Diabetic Nephropathy with **Atrasentan**" (SONAR) was a Phase 3, randomized, double-blind, placebo-controlled trial.[\[10\]](#)[\[11\]](#)

- Patient Population: Adults aged 18–85 years with type 2 diabetes, an estimated glomerular filtration rate (eGFR) of 25–75 mL/min per 1.73 m<sup>2</sup>, and a urine albumin-to-creatinine ratio

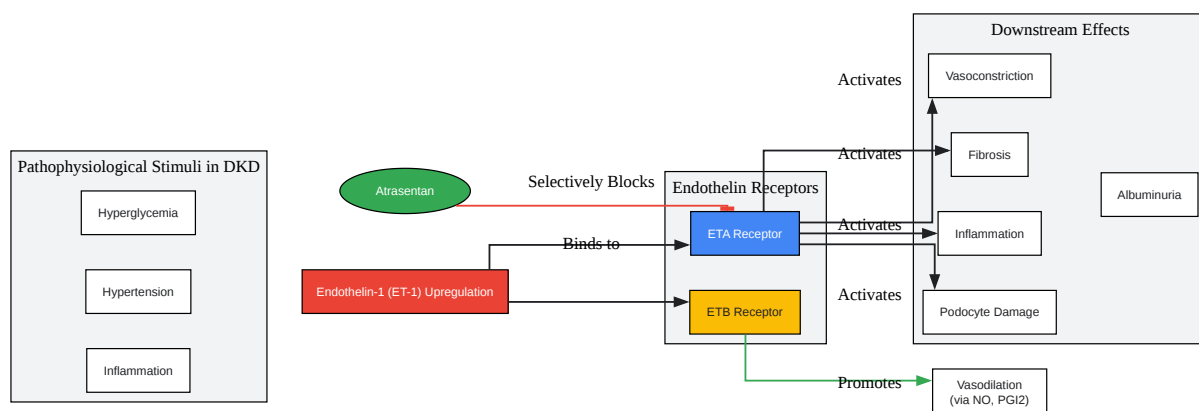
(UACR) of 300–5000 mg/g. All patients were on a maximum tolerated dose of a renin-angiotensin system (RAS) inhibitor for at least 4 weeks.[1][12]

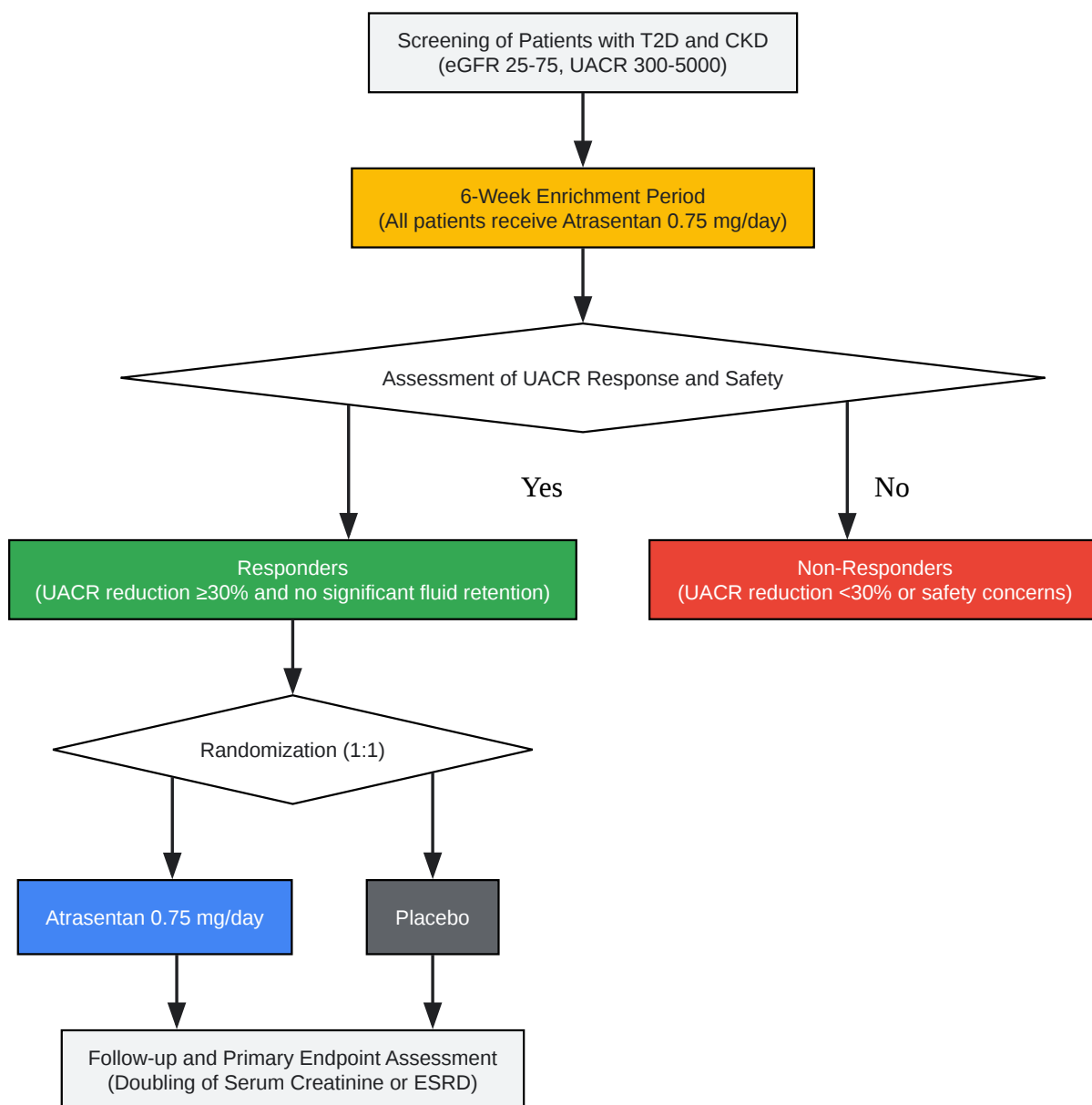
- **Enrichment Period:** All eligible participants received **Atrasentan** 0.75 mg daily for a 6-week enrichment period.[1][12] "Responders" were defined as patients who had a UACR decrease of at least 30% with no substantial fluid retention.[1]
- **Randomization:** Responders were randomly assigned in a 1:1 ratio to receive either **Atrasentan** 0.75 mg daily or a placebo.[1]
- **Primary Endpoint:** The primary composite endpoint was the time to the first occurrence of doubling of serum creatinine (sustained for  $\geq 30$  days) or end-stage renal disease (ESRD), defined as eGFR  $< 15$  mL/min per  $1.73 \text{ m}^2$  sustained for  $\geq 90$  days, chronic dialysis for  $\geq 90$  days, kidney transplantation, or death from kidney failure.[1][11]
- **Safety Monitoring:** Safety was assessed by monitoring adverse events, with a particular focus on fluid retention and heart failure.[1]

## Signaling Pathways and Experimental Workflows

### Atrasentan Mechanism of Action

**Atrasentan** is a selective antagonist of the endothelin A (ETA) receptor.[13][14] In diabetic kidney disease, increased levels of endothelin-1 (ET-1) contribute to vasoconstriction, inflammation, and fibrosis through activation of the ETA receptor.[13] By blocking this receptor, **Atrasentan** mitigates these detrimental effects.[14]





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